N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide
Übersicht
Beschreibung
N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide, also known as BCI-121, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. BCI-121 is a small molecule inhibitor of the STAT3 signaling pathway, which is implicated in the development and progression of various types of cancer. In
Wirkmechanismus
N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide inhibits the STAT3 signaling pathway by binding to the SH2 domain of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This results in the inhibition of downstream signaling pathways that are critical for the growth and proliferation of cancer cells. This compound has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer effects, this compound has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. This compound has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide is its specificity for the STAT3 signaling pathway, which makes it a promising candidate for cancer therapy. However, this compound has some limitations in lab experiments. For example, this compound has poor solubility in water, which can make it difficult to administer in vivo. In addition, this compound has been shown to have some off-target effects, which can complicate its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide. One area of research is the development of more potent and selective inhibitors of the STAT3 signaling pathway. Another area of research is the identification of biomarkers that can predict the response to this compound therapy. Finally, the combination of this compound with other therapies, such as immunotherapy, is an area of active research. Overall, the study of this compound holds great promise for the development of new cancer therapies and the treatment of other diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-3-chlorophenyl)-2-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential applications in cancer research. The STAT3 signaling pathway is known to play a critical role in the development and progression of various types of cancer, including breast cancer, lung cancer, and leukemia. This compound has been shown to inhibit the activation of STAT3, thereby inhibiting the growth and proliferation of cancer cells. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
2-(benzenesulfonamido)-N-(4-bromo-3-chlorophenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrClN2O3S/c20-16-11-10-13(12-17(16)21)22-19(24)15-8-4-5-9-18(15)23-27(25,26)14-6-2-1-3-7-14/h1-12,23H,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBCPGZLYDRVBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC(=C(C=C3)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.